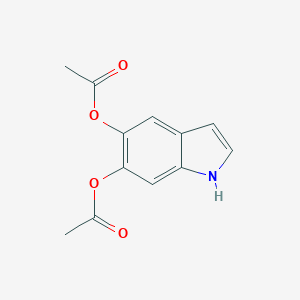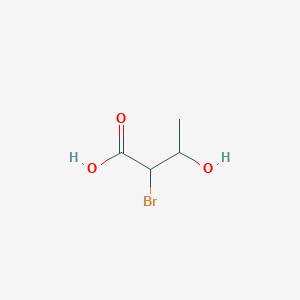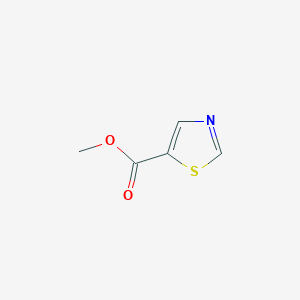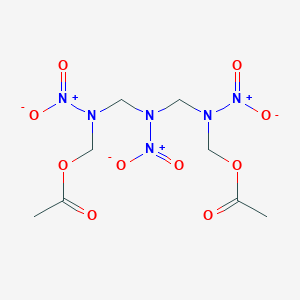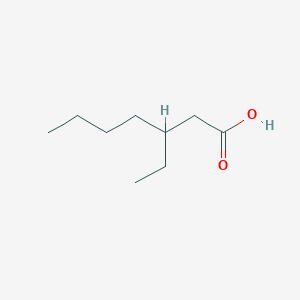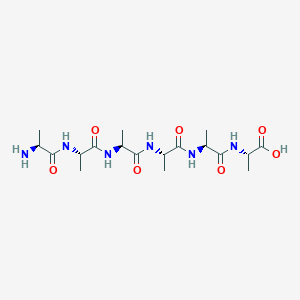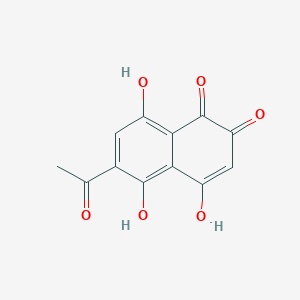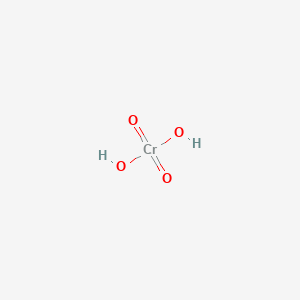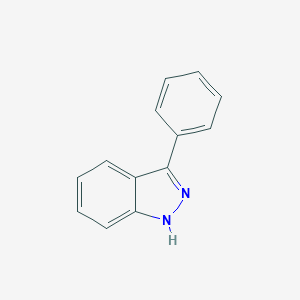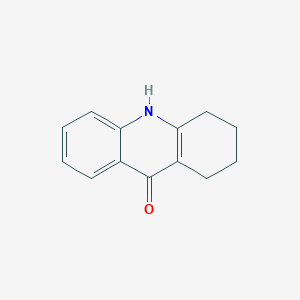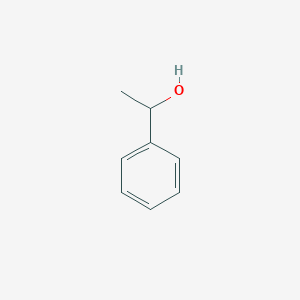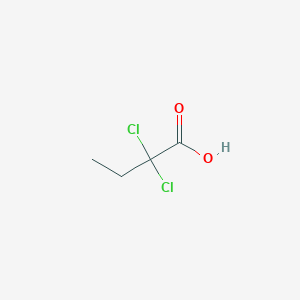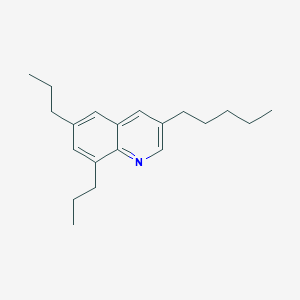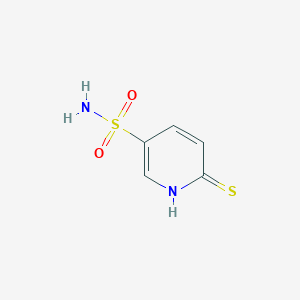
6-Sulfanylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sulfanylpyridine-3-sulfonamide represents a class of compounds known for their wide range of pharmaceutical, biological, and medicinal applications. These compounds serve as a 'privileged scaffold' due to their potential therapeutic applications, highlighting their importance in drug discovery and synthetic chemistry (Grigor’ev et al., 2015).
Synthesis Analysis
The synthesis of sulfonamides, including derivatives like 6-Sulfanylpyridine-3-sulfonamide, has been extensively studied. An efficient one-step synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which is related to the compound of interest, was developed via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols (Grigor’ev et al., 2015). Additionally, various methodologies have been developed for the synthesis of sulfonamides by combining different monomer sets with sulfur dioxide using catalytic processes (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been a subject of study, with research into the crystal and molecular structures of various forms of sulfonamide compounds, including sulfapyridine, which shares a structural motif with 6-Sulfanylpyridine-3-sulfonamide. These studies have revealed conformational polymorphism among the different forms, providing insights into the molecular conformation and structural characteristics of these compounds (Bar & Bernstein, 1985).
Chemical Reactions and Properties
Sulfonamides can undergo a variety of chemical reactions, including addition reactions with (hetero)aryl boroxines to form sulfinamides, sulfonimidamides, and primary sulfonamides using catalytic processes. These reactions demonstrate the versatility and reactivity of the sulfonamide functional group, allowing for the synthesis of a broad range of compounds with diverse properties (Lo & Willis, 2021).
Aplicaciones Científicas De Investigación
Chemotherapeutic Applications
Chemotherapeutic Evaluation of Derivatives The early chemotherapeutic research on sulfanilamide derivatives, including 6-Sulfanylpyridine-3-sulfonamide, primarily focused on modifying the sulfanilamide nucleus to enhance therapeutic effectiveness and reduce toxicity. These modifications involved substitution in the amine or amide group, replacement of the amide group, or degradation of the sulfone group. The therapeutic implications of these derivatives, including their antibacterial effects, were pivotal in advancing chemotherapeutic treatments (Cooper, Gross, & Lewis, 1939).
Sulfonamide Inhibitors in Drug Discovery
Sulfonamide Inhibitors A Patent Review
Sulfonamide compounds, including 6-Sulfanylpyridine-3-sulfonamide, have been recognized as crucial in the development of synthetic bacteriostatic antibiotics. Their applications extend beyond treating bacterial infections to encompass roles in drugs used for conditions like cancer, glaucoma, inflammation, and dandruff. The patent review highlights the significance of sulfonamides in medical therapeutics, emphasizing their enduring importance in drug development over a century (Gulcin & Taslimi, 2018).
Direcciones Futuras
The future of synthetic chemistry, including the synthesis of compounds like “6-Sulfanylpyridine-3-sulfonamide”, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes refining the role of various synthetic processes, improving synthetic efficiencies, and making synthetic processes more environmentally friendly .
Propiedades
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZJFFYNRNGPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585458 |
Source


|
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfanylpyridine-3-sulfonamide | |
CAS RN |
10298-20-1 |
Source


|
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

